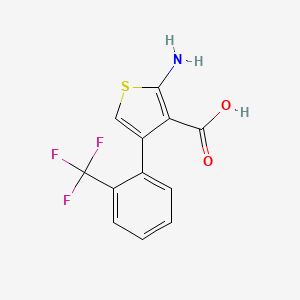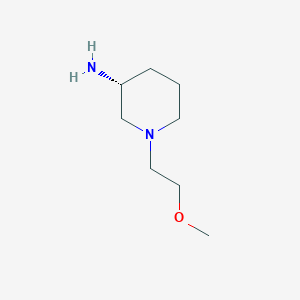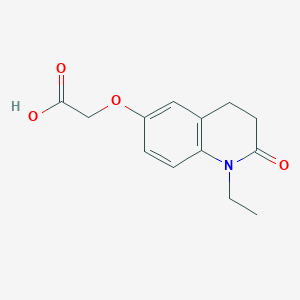
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a propan-2-yl group attached to the nitrogen atom at position 1 and a carboxamide group at position 4 of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with isopropylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Des Réactions Chimiques
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups. Common reagents for such reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives. It can be used as a building block for the development of new materials and catalysts.
Biology: Pyrazole derivatives, including 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide, have shown promising biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a lead compound for drug discovery and development.
Medicine: The compound’s biological activities make it a candidate for therapeutic applications. Studies are being conducted to evaluate its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s interaction with cellular receptors may trigger signaling cascades that result in various biological responses.
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar pyrazole derivatives to highlight its uniqueness. Some similar compounds include:
1H-pyrazole-4-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and reactivity.
1-(Methyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a propan-2-yl group, which may result in different pharmacokinetic and pharmacodynamic properties.
1-(Propan-2-yl)-1H-pyrazole-3-carboxamide: The carboxamide group is positioned at the 3rd position instead of the 4th, potentially altering its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-4-6(3-9-10)7(8)11/h3-5H,1-2H3,(H2,8,11) |
Clé InChI |
RVCWTVZMJWAZDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)


